

An In-depth Technical Guide to the Biological Function of Pannexin 1 (PANX1)

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Compound of Interest

Compound Name: 10PANX

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the biological function, signaling pathways, and experimental analysis of Pannexin 1 (PANX1). Initial searches for "10PANX" indicate that this term refers to ¹⁰Panx1, a mimetic inhibitory peptide used to specifically block the PANX1 channel.[1][2][3][4] Given the request for information on biological function and signaling, this document will focus on the PANX1 protein itself, a crucial component in cellular communication and a significant target for therapeutic research.

The pannexins are a family of three glycoprotein members (PANX1, PANX2, and PANX3) that form channel-forming proteins in vertebrates.[5][6][7] They are structurally homologous to invertebrate innexins but are distinct from the connexin family of gap junction proteins.[5][8] While initially thought to form gap junctions, the primary role of pannexins, particularly the ubiquitously expressed PANX1, is to function as single-membrane channels that connect the intracellular and extracellular compartments.[5][6] Recent cryo-electron microscopy studies have revealed that PANX1 forms a heptameric channel structure.[9][10] These channels are permeable to ions and small molecules up to 1.5 kDa, with their most recognized function being the regulated, non-vesicular release of adenosine triphosphate (ATP).[10][11]

Core Biological Function of PANX1

The principal function of PANX1 is to act as a large-pore membrane channel facilitating the passive flux of ions and small signaling molecules between the cytoplasm and the extracellular

environment.[5][12] This activity is central to numerous physiological and pathophysiological processes.

- **ATP Release and Purinergic Signaling:** PANX1 is a primary conduit for releasing ATP from cells in response to various stimuli.[7][11][13] This extracellular ATP then acts as a potent signaling molecule by activating purinergic P2 receptors (P2X and P2Y) on the cell of origin (autocrine signaling) or on neighboring cells (paracrine signaling), propagating intercellular signals such as calcium waves.[9][10]
- **Inflammatory Response:** PANX1-mediated ATP release is a critical "danger signal" that initiates and modulates inflammatory responses. Extracellular ATP activates the P2X7 receptor, which is essential for the assembly and activation of the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines like IL-1 β . [10][13]
- **Apoptotic Cell Clearance:** During apoptosis, PANX1 channels are activated by caspase-3/7 cleavage.[9][14] This activation leads to the release of ATP and UTP, which act as "find-me" signals to recruit phagocytes for the efficient and immunologically silent clearance of apoptotic cells.[7][14]
- **Mechanotransduction:** PANX1 channels are sensitive to mechanical stimuli.[9] They often work in concert with mechanosensitive channels like Piezo1. Mechanical stress can activate Piezo1, leading to a localized influx of Ca²⁺, which in turn activates PANX1 to release ATP, converting a mechanical force into a biochemical signal.[9][15]
- **Neuronal Function and Excitotoxicity:** In the central nervous system, PANX1 is involved in synaptic plasticity and neuronal communication.[12][16] However, its overactivation under pathological conditions like ischemia or seizures can lead to excessive ATP and glutamate release, contributing to neurotoxicity and neuronal death.[17][18]

Mechanisms of PANX1 Channel Activation

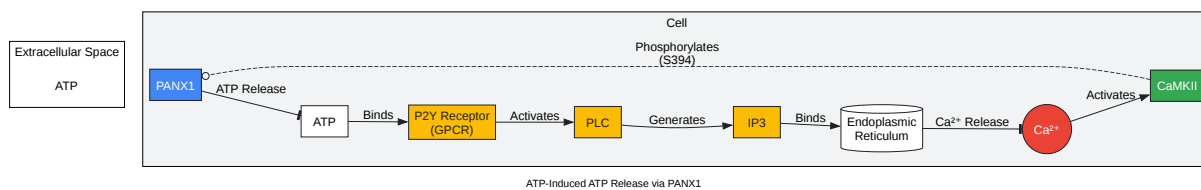
PANX1 channel gating is a complex process regulated by a diverse array of physiological and pathological stimuli.

- **Mechanical Stress:** PANX1 channels can be directly activated by mechanical forces such as membrane stretch, cell swelling, and fluid shear stress.[9][13][15] This property is crucial in tissues like vascular endothelium and airway epithelia.[7][15][19]

- High Extracellular Potassium ($[K^+]_e$): Elevated extracellular K^+ , often associated with neuronal depolarization or cell damage, can induce PANX1 channel opening.[\[9\]](#)[\[10\]](#)
- Intracellular Calcium ($[Ca^{2+}]_i$): An increase in intracellular Ca^{2+} is a potent activator of PANX1.[\[9\]](#)[\[10\]](#) This can be triggered by Ca^{2+} influx through other channels (e.g., Piezo1) or release from intracellular stores following G protein-coupled receptor (GPCR) activation.[\[9\]](#)[\[15\]](#) The activation is mediated by Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII), which phosphorylates the S394 residue of PANX1.[\[9\]](#)[\[15\]](#)
- Receptor-Mediated Activation:
 - Ionotropic Receptors: Activation of NMDA receptors can lead to PANX1 opening via Src family kinase (SFK) signaling, independent of ion flux through the NMDA receptor itself.[\[9\]](#)
 - GPCRs: Various $G_{\alpha q}$ -coupled receptors, such as P2Y purinergic receptors and $\alpha 1$ adrenoreceptors, can stimulate PANX1 opening through the PLC-IP₃- Ca^{2+} pathway.[\[9\]](#)[\[20\]](#)
- Caspase Cleavage: During apoptosis, caspases 3 and 7 cleave the C-terminal tail of PANX1.[\[9\]](#)[\[14\]](#) This removes an autoinhibitory domain, resulting in constitutive channel activation.[\[9\]](#)[\[14\]](#)
- Voltage-Dependence: PANX1 channels exhibit voltage-dependent activation, typically opening in response to strong membrane depolarization and showing outwardly rectifying currents in electrophysiological recordings.[\[21\]](#)[\[22\]](#) However, this gating is considered weak, and modifications to the N-terminus can significantly alter its voltage sensitivity.[\[22\]](#)

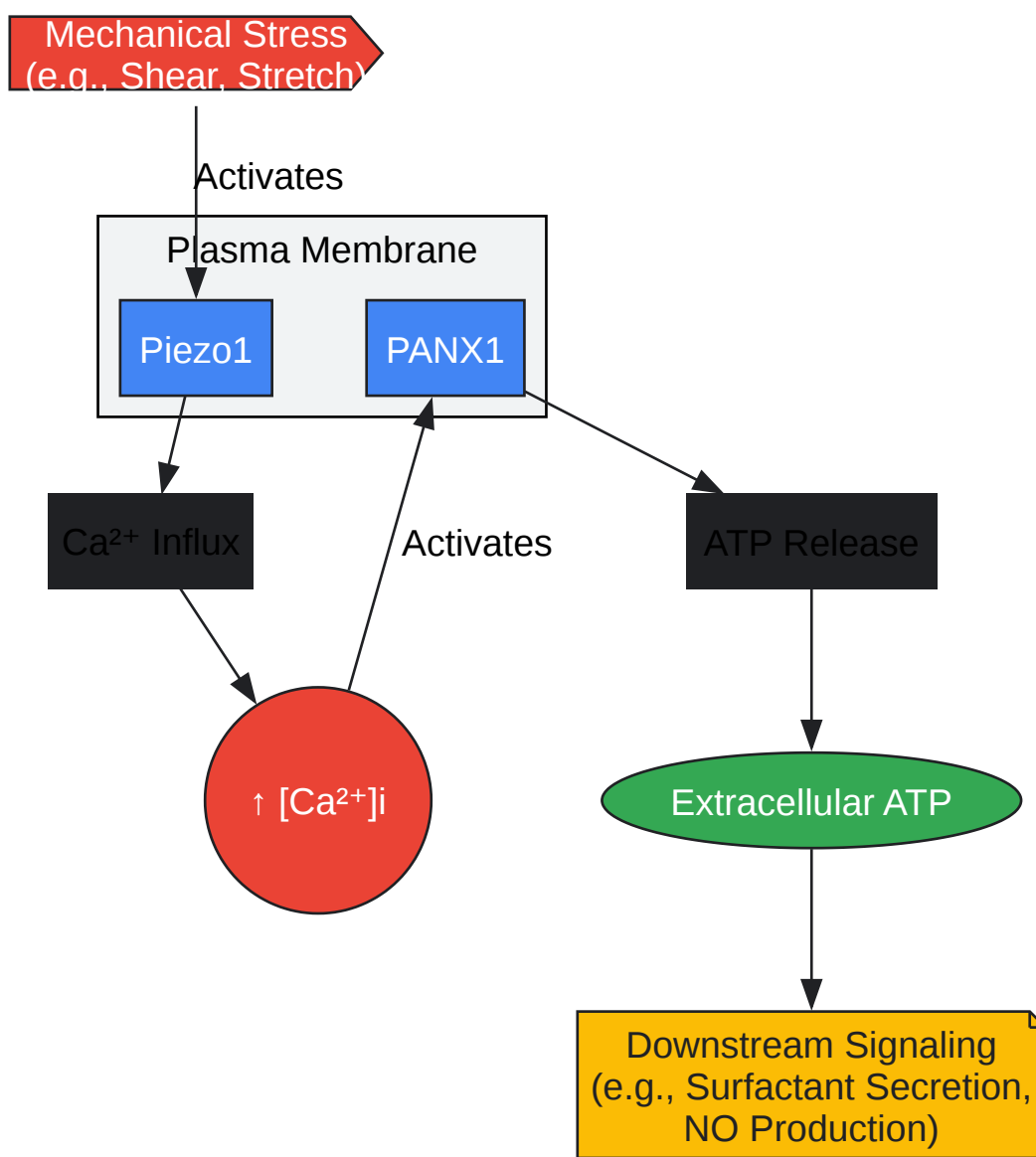
Key Signaling Pathways and Visualizations

The following diagrams illustrate the central role of PANX1 in key cellular signaling cascades.



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Caption: ATP-Induced ATP Release via PAX1.



PANX1 in Mechanotransduction

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Caption: PANX1 in Mechanotransduction.

Caption: PANX1 in Apoptosis and Inflammation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with PANX1 function, derived from various experimental studies.

Table 1: PANX1 Channel Properties

Parameter	Value	Context/Notes	Source
Structure	Heptamer	Determined by cryo-electron microscopy.	[9][10]
Pore Size Cutoff	~1 - 1.5 kDa	Allows passage of small molecules like ATP, glutamate.	[10][18][23]
High Conductance State	400 - 500 pS	Activated by stimuli like high $[K^+]_e$, $[Ca^{2+}]_i$, mechanical stress.	[9][10]

| Low Conductance State | 40 - 70 pS | Typically observed with voltage-dependent activation; mainly permeable to Cl^- . |[9][10] |

Table 2: Common Pharmacological Modulators and Experimental Concentrations

Compound	Type	Typical Concentration	Notes	Source
¹⁰ Panx1	Specific Inhibitor (Peptide)	50 - 300 µM	Mimetic peptide that competitively blocks the PANX1 channel.	[1][10]
Carbenoxolone (CBX)	Non-specific Inhibitor	50 - 100 µM	Also inhibits connexin hemichannels and other channels.	[10][21]
Probenecid (PBN)	Non-specific Inhibitor	100 µM - 1 mM	An FDA-approved drug that also blocks PANX1.	[10][14][24]
Mefloquine (Mfq)	Non-specific Inhibitor	100 nM - 1 µM	Antimalarial drug that also blocks pannexin channels.	[10][12]
BzATP	P2X7R/PANX1 Agonist	100 - 300 µM	A potent P2X7 receptor agonist that triggers PANX1-dependent pore formation.	[25][26]

| N-Methyl-D-aspartate (NMDA) | Indirect Activator | Varies | Activates PANX1 via NMDAR and Src family kinase signaling. |[9][20] |

Experimental Protocols

Studying PANX1 function requires a combination of electrophysiological, biochemical, and imaging techniques.

Patch-Clamp Electrophysiology for Measuring PANX1 Currents

- Objective: To measure ion flow through PANX1 channels and characterize their gating properties (e.g., voltage dependence, conductance).
- Methodology:
 - Cell Preparation: Culture cells endogenously expressing or heterologously overexpressing PANX1 (e.g., HEK293, N2a, or *Xenopus* oocytes).[\[9\]](#)[\[26\]](#)
 - Recording Configuration: Establish a whole-cell patch-clamp configuration.
 - Voltage Protocol: Apply a series of voltage steps (e.g., from -80 mV to +140 mV) to the cell membrane to elicit voltage-dependent currents.[\[22\]](#)
 - Data Acquisition: Record the resulting currents. PANX1 typically exhibits outwardly rectifying currents that are enhanced at positive potentials.[\[21\]](#)[\[22\]](#)
 - Pharmacology: Perfuse the cells with known PANX1 inhibitors (e.g., 100 μ M Carbenoxolone) to confirm that the recorded currents are mediated by PANX1.[\[22\]](#) A reduction in current in the presence of the inhibitor confirms channel identity.

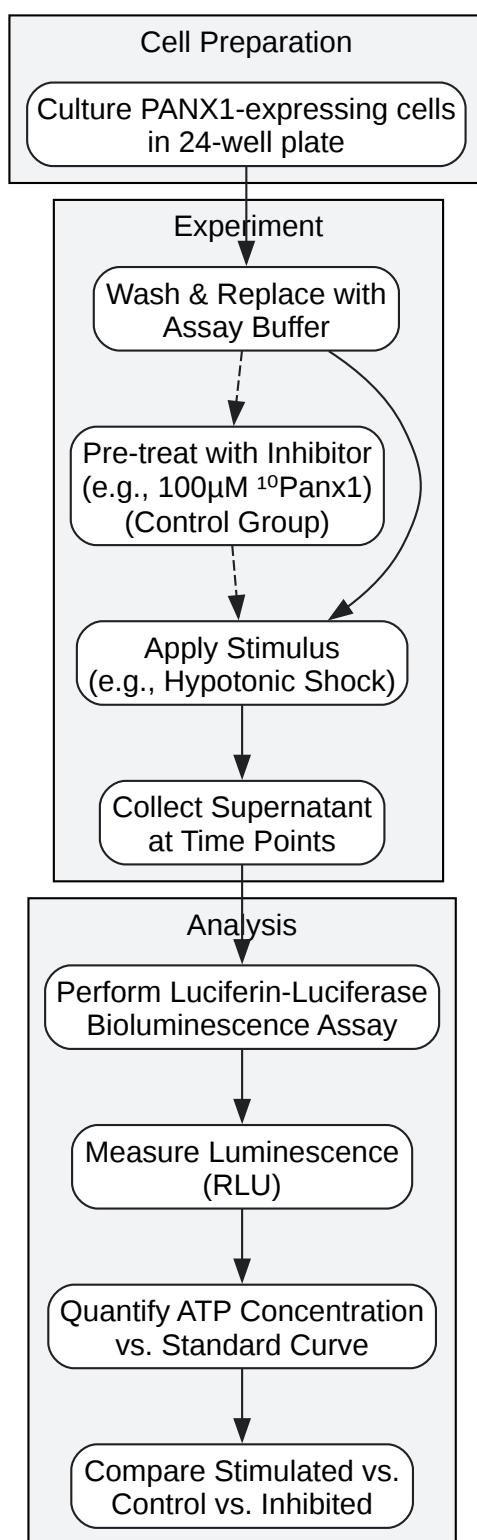
Dye Uptake Assay for Assessing Channel Permeability

- Objective: To visually and quantitatively assess the opening of the large-pore PANX1 channel.
- Methodology:
 - Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
 - Dye Loading: Add a fluorescent dye that is normally membrane-impermeant, such as Ethidium Bromide (EthBr) or YO-PRO-1, to the extracellular medium.

- Stimulation: Treat cells with a known PANX1 agonist (e.g., 100 μ M BzATP, high extracellular K^+ , or hypotonic solution).[19][26]
- Imaging: Acquire time-lapse fluorescence images of the cells using a fluorescence microscope. An increase in intracellular fluorescence indicates dye uptake through opened channels.
- Inhibition Control: In a parallel experiment, pre-incubate the cells with a PANX1 inhibitor (e.g., 100 μ M 10 Panx1) before adding the agonist.[10] A lack of fluorescence increase confirms the involvement of PANX1.
- Quantification: Measure the change in fluorescence intensity over time in multiple cells to quantify channel activity.[26]

ATP Release Assay

- Objective: To directly measure the release of ATP through PANX1 channels.
- Methodology:
 - Cell Preparation: Culture cells to a confluent monolayer in a multi-well plate.
 - Medium Exchange: Gently wash the cells and replace the culture medium with a low-serum or serum-free buffer.
 - Stimulation: Add the stimulus of interest (e.g., mechanical stimulation, hypotonic buffer, or a pharmacological agonist).
 - Sample Collection: At various time points post-stimulation, collect small aliquots of the extracellular buffer.
 - ATP Measurement: Immediately measure the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay and a luminometer.
 - Controls: Include unstimulated cells as a negative control and cells pre-treated with PANX1 inhibitors (e.g., probenecid, 10 Panx1) to demonstrate that the ATP release is PANX1-dependent.[14][19]



Workflow for Measuring PANX1-Mediated ATP Release

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Caption: Workflow for Measuring PANX1-Mediated ATP Release.

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